molecular formula C26H34N2O B1664818 Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone CAS No. 335160-66-2

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Cat. No.: B1664818
CAS No.: 335160-66-2
M. Wt: 390.6 g/mol
InChI Key: JRECAXBHMULNJQ-UHFFFAOYSA-N
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Description

AM1248 is a synthetic compound that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2. It is part of the aminoalkylindole family of substances and has been studied for its potential effects on the endocannabinoid system. The compound is known for its unique structure, which includes an adamantoyl group and an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position .

Mechanism of Action

Target of Action

AM-1248 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

AM-1248 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity. While there is some dispute over its exact potency and selectivity, it is generally agreed that AM-1248 has significant CB2 selectivity .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration and individual metabolic differences .

Result of Action

The molecular and cellular effects of AM-1248’s action are diverse, given the widespread distribution of cannabinoid receptors in the body. Its effects can range from analgesic effects due to action on pain pathways, to potential impacts on mood and cognition due to its action in the brain .

Biochemical Analysis

Biochemical Properties

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone interacts with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The compound binds to these receptors, mimicking the effects of endocannabinoids, which are naturally occurring compounds in the body. This interaction can influence neurotransmitter release, immune response, and other cellular functions.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. By binding to CB1 and CB2 receptors, it can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of CB1 receptors in neurons can lead to changes in neurotransmitter release, affecting synaptic plasticity and potentially influencing behavior and cognition. In immune cells, CB2 receptor activation can modulate cytokine release and immune response.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to cannabinoid receptors CB1 and CB2 . Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. This results in altered cellular signaling and changes in gene expression. The compound’s structure, particularly the adamantyl group, contributes to its binding affinity and selectivity for these receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in receptor expression and cellular adaptation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can produce therapeutic effects, such as pain relief and anti-inflammatory effects . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced.

Metabolic Pathways

This compound is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The compound’s interaction with metabolic enzymes can influence its bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins can facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to cross the blood-brain barrier, influencing its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with receptors and other biomolecules, modulating its overall effects.

Chemical Reactions Analysis

Types of Reactions

AM1248 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AM1248 include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted indole derivatives .

Scientific Research Applications

AM1248 has been used in various scientific research applications, including:

    Chemistry: Studying the structure-activity relationships of cannabinoid receptor agonists.

    Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.

    Medicine: Exploring potential therapeutic applications of cannabinoid receptor agonists for conditions such as pain, inflammation, and neurological disorders.

    Industry: Developing new synthetic cannabinoids for research and potential therapeutic use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AM1248 include:

Uniqueness

AM1248 is unique due to its specific substitution pattern, which includes an adamantoyl group and an N-methylpiperidin-2-ylmethyl substitution at the indole 1-position. This unique structure confers specific selectivity and affinity for the cannabinoid receptors CB1 and CB2, making it a valuable compound for research into the endocannabinoid system .

Properties

IUPAC Name

1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRECAXBHMULNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017326
Record name 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335160-66-2
Record name 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335160-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-1248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-1248
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the stirring solution of the diethyl aluminum chloride (1.5 ml 1 M soln. in hexane, 180.8 mg, 1.5 mmol) in 10 ml absolute methylene chloride was added at room temp. 298.0 mg (1.5 mmol) 1-adamantanecarbonyl chloride in 5 ml of methylene chloride and the reaction mixture was stirred 15 min. The solution of (N-Methyl-2-piperidinyl)methyl-1H-indole (228.3 mg, 1.0 mmol) in 5 ml of methylene chloride was added during 3 min and mixture was stirred and reflux 48 h. The reaction was work-up by addition of 20 ml 2M solution of sodium hydroxide and extracted by ethyl acetate (3×20 ml), washed to times by water and two times by brine. The combined extract dried by the mixture of sodium sulfate and potassium carbonate. After removing of solvents the rest was purified by chromatography (silica gel, methanol ethyl acetate 1:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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